Acide shoreïque

Vue d'ensemble

Description

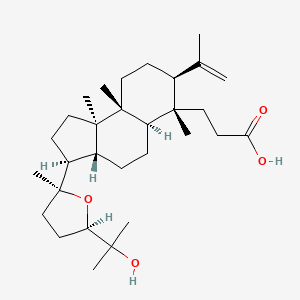

Shoreic acid is a dammarane type triterpene . It is isolated from the dichloromethane extract of leaves of Cabralea canjerana .

Molecular Structure Analysis

Shoreic acid has a molecular formula of C30H50O4 . It contains a total of 87 bonds, including 37 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 2 five-membered rings, 2 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, 1 aliphatic carboxylic acid, and 2 hydroxyl groups .Physical and Chemical Properties Analysis

Shoreic acid is a powder with a molecular weight of 474.7 g/mol . It has a density of 1.0±0.1 g/cm3, a boiling point of 568.3±45.0 °C at 760 mmHg, and a flash point of 174.3±22.2 °C . It has 4 H bond acceptors, 2 H bond donors, 6 freely rotating bonds, and a polar surface area of 67 Å2 .Applications De Recherche Scientifique

Activité antimycobactérienne

L'acide shoreïque a été identifié comme un composé ayant une activité antimycobactérienne potentielle. Dans une étude, il a été isolé à partir de l'extrait de dichlorométhane des feuilles de Cabralea canjerana, une espèce végétale que l'on trouve dans la forêt atlantique brésilienne {svg_1}. L'étude a utilisé la chromatographie en contre-courant à haute vitesse (HSCCC) pour isoler l'this compound, qui a montré une activité contre Mycobacterium tuberculosis {svg_2}. Cela suggère que l'this compound pourrait être étudié plus avant comme traitement potentiel de la tuberculose.

Recherche sur les produits naturels

L'this compound est un triterpène de type dammarane {svg_3}, une classe de composés qui sont souvent étudiés dans la recherche sur les produits naturels en raison de leurs diverses activités biologiques. L'isolement et la caractérisation de l'this compound contribuent à la compréhension de la diversité chimique des produits naturels et peuvent conduire à la découverte de nouveaux composés bioactifs.

Techniques phytochimiques

L'isolement de l'this compound à partir d'extraits végétaux démontre l'utilisation de techniques phytochimiques telles que la chromatographie en contre-courant à haute vitesse (HSCCC) {svg_4}. Ces techniques sont des outils essentiels dans la recherche sur les produits naturels, permettant la séparation et la purification de composés bioactifs à partir de mélanges complexes.

Propriétés

IUPAC Name |

3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-3-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O4/c1-19(2)20-11-17-29(7)23(27(20,5)15-14-25(31)32)10-9-21-22(12-16-28(21,29)6)30(8)18-13-24(34-30)26(3,4)33/h20-24,33H,1,9-18H2,2-8H3,(H,31,32)/t20-,21+,22-,23+,24+,27-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKBGKWZSOPPDSD-INPVNEGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C(C1(C)CCC(=O)O)CCC3C2(CCC3C4(CCC(O4)C(C)(C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC(=O)O)CC[C@H]3[C@]2(CC[C@@H]3[C@@]4(CC[C@@H](O4)C(C)(C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701317938 | |

| Record name | Shoreic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21671-00-1 | |

| Record name | Shoreic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21671-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Shoreic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is shoreic acid and where is it found?

A1: Shoreic acid is a dammarane-type triterpenoid primarily found in plants belonging to the Meliaceae family, such as Cabralea canjerana [, ] and Aglaia rubiginosa []. It has also been isolated from the liverwort species Blepharidophyllum densifolium [].

Q2: What are the reported biological activities of shoreic acid?

A2: Research indicates that shoreic acid possesses notable biological activities, including:

- Antimycobacterial activity: It exhibits activity against Mycobacterium tuberculosis [].

- Antiviral activity: Studies have shown in vitro antiviral activity against Herpes simplex virus types I and II [].

- Antibacterial and antifungal activity: Shoreic acid demonstrates activity against several bacterial strains, including E. coli, P. aeruginosa, S. aureus, and B. subtilis, as well as antifungal activity against C. albicans and T. mentagropytes [].

Q3: Can you provide the molecular formula and weight of shoreic acid?

A3: The molecular formula of shoreic acid is C30H48O4, and its molecular weight is 472.69 g/mol [, ].

Q4: What is known about the structure of shoreic acid?

A4: Shoreic acid is a dammarane triterpene. Its structure includes a 20S,24S-epoxy-25-hydroxy-3,4-secodammar-4(28)-en-3-oic acid skeleton [, ]. The complete 1H and 13C NMR spectral assignments for shoreic acid have been reported, providing detailed structural information [, ].

Q5: Are there any studies on the structure-activity relationship (SAR) of shoreic acid?

A5: A study investigating the roots of Aglaia odorata explored the synergistic effect of eichlerianic acid (a shoreic acid epimer) and shoreic acid. Interestingly, while shoreic acid alone showed no cytotoxicity, a synergistic effect was observed when combined with eichlerianic acid in specific molar ratios []. This suggests that the stereochemistry at specific positions within the dammarane skeleton might be crucial for its cytotoxic activity.

Q6: What methods have been used to isolate shoreic acid from natural sources?

A6: Several methods have been employed for the isolation of shoreic acid, including:

- High-speed countercurrent chromatography (HSCCC): This technique has been successfully used for the preparative isolation of shoreic acid from Cabralea canjerana leaves [].

- Conventional column chromatography: This method, often coupled with various spectroscopic techniques for structural elucidation, has been utilized to isolate shoreic acid from different plant species [, , , , , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[N2-(N6-t-Boc-6-aminocaproyl)-N6-(6-biotinamidocaproy)-L -lysinylamido]ethyl Methanethiosulfonate](/img/no-structure.png)

![[(1S,2S,5S,8R,9S,10S,11R,12R,15R,18R)-9,10,15,18-Tetrahydroxy-12-methyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-12-yl]methyl acetate](/img/structure/B1151499.png)